molecular formula C14H14N4 B15279794 (3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B15279794
M. Wt: 238.29 g/mol
InChI Key: IZXXWJAHPPKEMX-UHFFFAOYSA-N
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Description

(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the benzyl and methanamine groups. One common synthetic route includes the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methanamine groups using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: NaH, alkyl halides, solvents like DMF or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methoxyacetic acid
  • 3-(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol

Uniqueness

(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of both benzyl and methanamine groups.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

(3-benzylimidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C14H14N4/c15-9-13-17-12-7-4-8-16-14(12)18(13)10-11-5-2-1-3-6-11/h1-8H,9-10,15H2

InChI Key

IZXXWJAHPPKEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=C2N=CC=C3)CN

Origin of Product

United States

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